N-[4-(acetylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide
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Overview
Description
N-[4-(acetylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C10H9F3N2O4S and a molecular weight of 310.25 g/mol . This compound is characterized by the presence of an acetylsulfamoyl group attached to a phenyl ring, which is further connected to a trifluoroacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide typically involves the reaction of 4-aminobenzenesulfonamide with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The acetylsulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Hydrolysis Products: The major products of hydrolysis are sulfonamide and trifluoroacetic acid.
Scientific Research Applications
N-[4-(acetylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The acetylsulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trifluoroacetamide moiety may enhance the compound’s stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-(N-Acetylsulfamoyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a trifluoroacetamide moiety.
N-[4-(Acetylsulfamoyl)phenyl]-2-phenylacetamide: Contains a phenylacetamide group instead of a trifluoroacetamide group.
N-[4-(acetylsulfamoyl)phenyl]-2-(4-tert-butylphenoxy)acetamide: Contains a tert-butylphenoxy group instead of a trifluoroacetamide group.
Uniqueness
N-[4-(acetylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide moiety, which imparts distinct chemical properties such as increased stability and specific reactivity patterns. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O4S/c1-6(16)15-20(18,19)8-4-2-7(3-5-8)14-9(17)10(11,12)13/h2-5H,1H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNIHHKKDRSVSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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